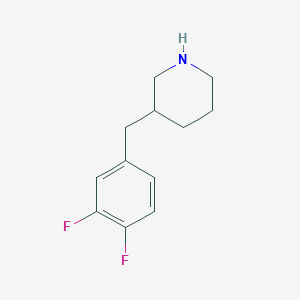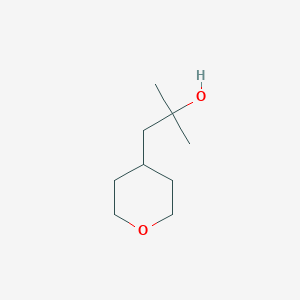
2-Methyl-1-(tetrahydro-2h-pyran-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol is an organic compound with the molecular formula C10H20O2. It is a colorless liquid with a distinctive odor and is soluble in water and organic solvents such as ethanol and ether. This compound is used in various fields, including organic synthesis, pharmaceuticals, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol typically involves the reaction of tetrahydro-2H-pyran-4-ol with isobutylene in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate cellular processes and biochemical pathways, resulting in specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)
- cis-Rose oxide
- trans-Rose oxide
Uniqueness
2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol is unique due to its specific structural features and reactivity. Unlike its similar compounds, it possesses a hydroxyl group that allows for diverse chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-methyl-1-(oxan-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-9(2,10)7-8-3-5-11-6-4-8/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
RWVWDOUMXZLRRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1CCOCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



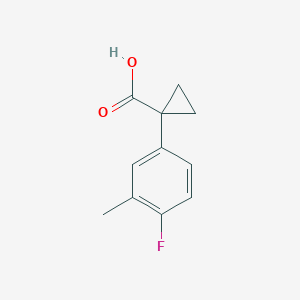
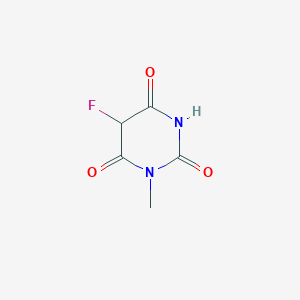

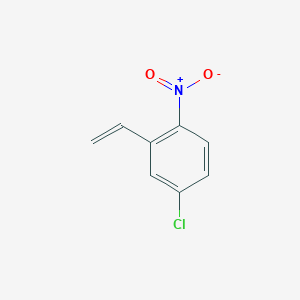

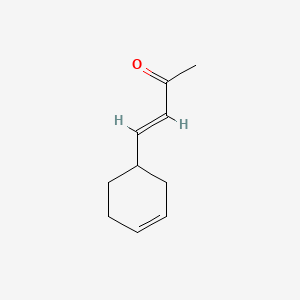
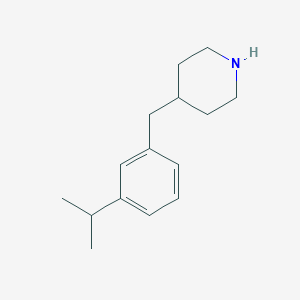
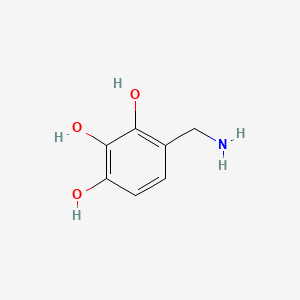
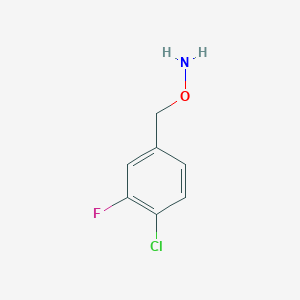
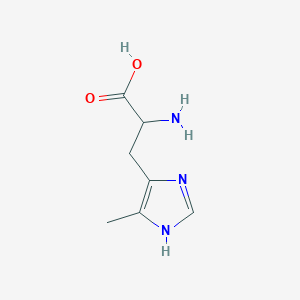
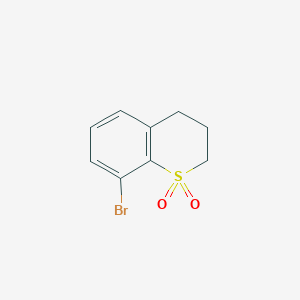
![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)
